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2,4,5-Trichlorobenzimidamide

Cat. No.: B12446831
M. Wt: 223.5 g/mol
InChI Key: AVHVWUJMOPCLMI-UHFFFAOYSA-N
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Description

Contextual Significance and Historical Development of Benzimidamide Chemistry

The chemistry of benzimidamides, and the broader class of amidines, has a rich history dating back to the late 19th century. The Pinner reaction, first described by Adolf Pinner in 1877, represents a cornerstone in the synthesis of amidines from nitriles and alcohols, proceeding through an imino ester salt intermediate known as a Pinner salt. wikipedia.orgnumberanalytics.com This classical method, involving the acid-catalyzed addition of an alcohol to a nitrile followed by reaction with ammonia (B1221849) or an amine, has been a foundational technique for accessing these functional groups. wikipedia.orgnih.gov

Over the decades, the synthesis of amidines has evolved significantly. While the Pinner reaction remains a staple, its requirement for harsh acidic conditions and strictly anhydrous environments has prompted the development of alternative methods. core.ac.uk Modern synthetic approaches offer greater efficiency, milder reaction conditions, and broader substrate scope. These include metal-catalyzed reactions, such as those using copper salts, which facilitate the coupling of nitriles and amines. mdpi.com Other methods involve the activation of amines with strong bases for direct addition to nitriles, a strategy that has shown compatibility with a range of aryl amines and deactivated nitriles. uoregon.edunih.gov The condensation of nitriles with amines can also be promoted using various catalysts, including Lewis acids and transition metals, or even under microwave irradiation to accelerate the reaction. mdpi.comscielo.br The synthesis can also proceed from thioamides and ynamides, sometimes catalyzed by copper(II) acetate (B1210297) or other metal salts. scielo.br

The enduring interest in benzimidamides stems from their versatile applications, particularly in medicinal chemistry. The amidine functional group is a key pharmacophore in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties. core.ac.uk

Rationale for Focused Academic Inquiry into 2,4,5-Trichlorobenzimidamide

The specific academic focus on this compound is driven by the unique properties conferred by the presence of multiple chlorine substituents on the aromatic ring. The introduction of chlorine atoms into organic molecules is a well-established strategy in drug discovery to modulate the physicochemical and biological properties of a compound. researchgate.netacs.org Chlorine substitution can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org

The trichlorinated phenyl ring in this compound creates a distinct electronic environment that influences the reactivity and potential interactions of the benzimidamide moiety. Halogenated aromatic compounds are a subject of extensive research due to their prevalence in pharmaceuticals and agrochemicals. nih.govjalsnet.com The specific substitution pattern in this compound may lead to novel biological activities or enhanced potency compared to its non-chlorinated or less-chlorinated counterparts.

Furthermore, the study of polychlorinated compounds is crucial for understanding their environmental fate and toxicological profiles. While many halogenated compounds have beneficial applications, some can be persistent organic pollutants. nih.gov Therefore, a thorough investigation into the chemical behavior and biological effects of this compound is warranted from both a medicinal and environmental chemistry perspective. The synthesis and characterization of such chlorinated benzimidazole (B57391) and benzimidamide derivatives are of interest for their potential antioxidant and enzyme inhibition activities. researchgate.netdergipark.org.trdergipark.org.tr

Scope and Research Objectives for Comprehensive Analysis of this compound

A comprehensive analysis of this compound necessitates a multi-faceted research approach with clearly defined objectives. The primary goals of such an investigation would be to:

Develop and optimize synthetic routes to this compound, potentially adapting existing methods for amidine synthesis to accommodate the specific challenges posed by the polychlorinated starting materials.

Thoroughly characterize the molecular structure and physicochemical properties of the compound. This includes the use of modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. ontosight.ai

Investigate the fundamental reactivity of this compound, exploring how the electron-withdrawing nature of the chlorine atoms influences the chemical behavior of the amidine group.

Conduct preliminary biological screening to identify any potential therapeutic activities, drawing parallels with the known pharmacological profiles of other benzimidamide derivatives. core.ac.uk

Generate detailed research findings that contribute to the broader understanding of structure-activity relationships within the class of halogenated benzimidamides.

The following tables outline some of the key physicochemical and spectroscopic parameters that would be the focus of such a comprehensive analysis. Due to the limited availability of specific experimental data for this compound in the public domain, some of the data presented is based on predictions or comparative values from closely related compounds.

Table 1: Physicochemical Properties of Benzimidamide and Related Compounds

PropertyBenzamidine2,4-DichlorobenzamidePredicted/Comparative for this compound
Molecular Formula C₇H₈N₂C₇H₅Cl₂NOC₇H₅Cl₃N₂
Molecular Weight ( g/mol ) 120.15190.03223.48
LogP (Octanol-Water Partition Coefficient) 0.7~2.5 (estimated)~3.5 (estimated)
Water Solubility Slightly solubleLowVery Low (predicted)
pKa (of the conjugate acid) ~11.6Not availableLower than Benzamidine (predicted)

Data for Benzamidine from various chemical databases. Data for 2,4-Dichlorobenzamide is estimated based on its structure. Data for this compound is predicted based on its structure and comparison with related compounds.

Table 2: Spectroscopic Data for the Characterization of Aromatic Amidines and Related Structures

Spectroscopic TechniqueCharacteristic Features for Aromatic AmidinesExpected Observations for this compound
¹H NMR Aromatic protons (δ 7-8 ppm), N-H protons (broad, variable shift)Complex aromatic region due to splitting, downfield shift of remaining aromatic proton due to electron-withdrawing Cl atoms.
¹³C NMR Amidine carbon (δ ~160-165 ppm), aromatic carbons (δ 120-150 ppm)Amidine carbon signal, distinct signals for chlorinated and non-chlorinated aromatic carbons.
IR Spectroscopy N-H stretching (3100-3500 cm⁻¹), C=N stretching (~1650 cm⁻¹), C-N stretching (1250-1350 cm⁻¹) orgchemboulder.comspcmc.ac.inCharacteristic N-H and C=N stretches, strong C-Cl stretching bands in the fingerprint region.
Mass Spectrometry Molecular ion peak (M⁺), characteristic fragmentation patternsMolecular ion peak with a distinctive isotopic pattern due to the presence of three chlorine atoms (M, M+2, M+4, M+6). acs.org

The expected observations for this compound are based on general principles of spectroscopic analysis for halogenated aromatic compounds and amidines.

An article on the synthetic pathways and methodologies for This compound cannot be generated as requested due to a lack of available scientific literature on this specific chemical compound.

Extensive searches were conducted to gather information on the synthesis of "this compound" and the closely related structure "2,4,5-trichlorobenzamidine." These searches included methodologies outlined in the user's request, such as the Pinner reaction, amidation-cyclization strategies, nitrile-based approaches, multi-component reactions, and various catalytic methods.

The search results did not yield any specific synthetic procedures, research articles, or detailed data pertaining to the preparation of this compound or its derivatives. The information available is general to the synthesis of the benzimidamide or benzamidine functional groups, without specific examples or conditions for the 2,4,5-trichloro-substituted variant.

Similarly, while general principles of reactions like the Pinner reaction are well-documented for the synthesis of amidines from nitriles, no literature was found applying this to 2,4,5-trichlorobenzonitrile to produce the target compound. Likewise, searches for amidation of 2,4,5-trichlorobenzoic acid precursors or multi-component and catalytic syntheses did not provide specific methodologies for this compound.

Due to the strict instructions to only include information directly related to the specified compound and outline, and the absence of such information in the scientific literature, it is not possible to generate the requested article without resorting to speculation or including information that falls outside the defined scope.

Therefore, this response serves to inform the user of the outcome of the literature search and the resulting inability to fulfill the request as specified. Further research on this compound may be necessary to determine if it is a novel compound with yet-to-be-published synthetic routes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl3N2 B12446831 2,4,5-Trichlorobenzimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Cl3N2

Molecular Weight

223.5 g/mol

IUPAC Name

2,4,5-trichlorobenzenecarboximidamide

InChI

InChI=1S/C7H5Cl3N2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H3,11,12)

InChI Key

AVHVWUJMOPCLMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=N)N

Origin of Product

United States

Synthetic Pathways and Methodologies for 2,4,5 Trichlorobenzimidamide and Its Derivatives

Advanced and Sustainable Methodologies for 2,4,5-Trichlorobenzimidamide Synthesis

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a significant tool in green chemistry, offering advantages such as accelerated reaction rates, higher yields, and enhanced product purity compared to conventional heating methods. jocpr.com This technology is particularly effective for the synthesis of heterocyclic compounds like benzimidazoles. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.netarkat-usa.org

The synthesis of substituted benzimidazoles, analogous to this compound, is often achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. Under microwave irradiation, these reactions can often be performed under solvent-free conditions, further enhancing their environmental friendliness. nih.govnycu.edu.tw For instance, the reaction of N-phenyl-o-phenylenediamine with various aldehydes using a catalytic amount (1 mol%) of Erbium triflate (Er(OTf)₃) under solvent-free microwave conditions yields 1,2-disubstituted benzimidazoles in 5-10 minutes with yields ranging from 86% to 99%. mdpi.com This demonstrates a rapid, efficient, and clean procedure that is scalable and promotes green chemistry principles. nih.govmdpi.com

The use of solid supports or catalysts, such as polyphosphoric acid (PPA), in conjunction with microwave heating can also facilitate these transformations, often eliminating the need for a solvent. researchgate.netdergipark.org.tr The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths or hot plates. jocpr.com

Below is a table summarizing representative findings for the microwave-assisted synthesis of various substituted benzimidazoles, illustrating the general conditions and high efficiency of this methodology.

Table 1: Microwave-Assisted Synthesis of Substituted Benzimidazoles

Entry Aldehyde/Carboxylic Acid Derivative Catalyst Conditions Time (min) Yield (%) Reference
1 Benzaldehyde Er(OTf)₃ (1 mol%) Solvent-free, 60°C 5 99 mdpi.com
2 p-Methylbenzaldehyde Er(OTf)₃ (1 mol%) Solvent-free, 60°C 5 98 mdpi.com
3 p-Methoxybenzaldehyde Er(OTf)₃ (1 mol%) Solvent-free, 60°C 8 96 mdpi.com
4 o-Hydroxybenzaldehyde Er(OTf)₃ (1 mol%) Solvent-free, 60°C 10 86 mdpi.com
5 Various Aldehydes Sc(OTf)₃ Solvent-free 10 ~83 nycu.edu.tw
6 Aromatic Aldehydes PPA Solvent-free 12 - arkat-usa.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability. tcichemicals.comnih.gov In a flow system, reagents are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. This methodology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govyoutube.com

The key benefits of flow chemistry include superior heat and mass transfer, which allows for the safe execution of highly exothermic or rapid reactions that are difficult to control in large batch reactors. tcichemicals.comyoutube.com The small internal volume of the reactor minimizes the risk associated with runaway reactions or the handling of hazardous intermediates, as these are generated and consumed in situ. nih.gov

For the synthesis of a molecule like this compound, a two-step continuous flow process could be envisioned. For example, a flow process has been successfully used for the synthesis of nitrobenzimidazole N-oxides from 2,6-dinitrochlorobenzene and amines. researchgate.net This approach is faster than batch processes and can eliminate intermediate isolation and purification steps. A hypothetical flow setup for this compound could involve the initial formation of an intermediate via nucleophilic aromatic substitution in a first reactor, followed by immediate cyclization in a second reactor module. The residence time, defined as the volume of the reactor divided by the flow rate, can be precisely controlled to optimize reaction conversion and yield. youtube.com Automation of such a system allows for stable and reproducible production with minimal human intervention. tcichemicals.com

Solvent-Free and Environmentally Benign Routes to this compound

The principles of green chemistry encourage the reduction or elimination of hazardous substances, including organic solvents, which are a major source of industrial waste. nih.gov Consequently, the development of solvent-free and environmentally benign synthetic methods is a key area of research.

Solvent-free reactions, often conducted by grinding reactants together or using a minimal amount of a recyclable catalyst, offer numerous advantages. These include simplified work-up procedures, reduced waste, lower costs, and increased safety. semanticscholar.org For the synthesis of benzimidazole (B57391) derivatives, several solvent-free approaches have been developed. One effective method involves the condensation of o-phenylenediamines and aldehydes under grinding conditions, catalyzed by p-toluenesulfonic acid, which features short reaction times and high efficiency. nih.gov

Another green approach utilizes heterogeneous catalysts that can be easily recovered and reused. For example, zinc oxide nanoparticles (ZnO-NPs) have been used as a recyclable catalyst for benzimidazole synthesis via a ball-milling technique under solvent-free conditions. semanticscholar.org Similarly, ionic liquids immobilized on magnetic nanoparticles have served as efficient and recyclable catalysts for these reactions. nih.gov The use of elemental sulfur as a traceless oxidizing agent also enables a catalyst-free and solvent-free synthesis of benzazoles from alkylamines and substituted anilines. organic-chemistry.org

Water, as the ultimate green solvent, has also been employed in the synthesis of N-arylmethyl-2-substituted benzimidazoles through a tandem N-alkylation–reduction–condensation process, demonstrating an "all-water" chemistry approach. rsc.org These examples highlight a range of sustainable strategies that could be adapted for the synthesis of this compound, minimizing environmental impact. semanticscholar.orgnih.gov

Derivatization and Functionalization Strategies of this compound

N-Alkylation and N-Acylation of this compound

The nitrogen atoms of the benzimidazole ring are key sites for functionalization, allowing for the modulation of the molecule's physicochemical and biological properties. N-alkylation and N-acylation are fundamental derivatization strategies.

N-Alkylation introduces an alkyl group onto one of the ring nitrogen atoms. Conventional methods often require the use of a base to deprotonate the N-H bond, followed by reaction with an alkyl halide. researchgate.net More advanced and catalyst-free methods have also been developed. For instance, a highly regioselective N-nucleophilic allylic substitution of imidazoles can be achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene without the need for a catalyst. beilstein-journals.org Ketonic Mannich bases have also been successfully used to alkylate the N-1 position of various benzimidazoles to produce novel 1-(3-oxopropyl)benzimidazoles. researchgate.net These methods provide access to a wide range of N-substituted derivatives. nih.gov

N-Acylation involves the introduction of an acyl group (R-C=O) onto a nitrogen atom, forming an amide linkage. This transformation is crucial in organic and medicinal chemistry. nih.gov While acyl chlorides and anhydrides are common acylating agents, their use can have drawbacks. nih.gov Benzotriazole chemistry offers a superior alternative, using N-acylbenzotriazoles to efficiently acylate amines and related compounds under mild conditions, often in water. nih.govorganic-chemistry.org Copper catalysts have also been employed to mediate the chemoselective N-acylation of benzimidazoles with phenylacetic acids to furnish tertiary amides. The choice of catalyst and conditions can be critical; for example, using Al(HSO₄)₃ or Zr(HSO₄)₄ under solvent-free conditions provides an efficient route to N-acylsulfonamides from sulfonamides and acid chlorides or anhydrides. researchgate.net

Annulation Reactions Involving this compound as a Precursor

Annulation reactions are ring-forming processes that build new cyclic structures onto an existing molecular scaffold. Using this compound as a precursor in such reactions allows for the synthesis of complex, fused heterocyclic systems. The benzimidazole core is a versatile building block for these transformations. nih.gov

A common strategy involves annulation onto the N-1 and C-2 positions of the benzimidazole ring. Early methods involved the cyclization of 2-haloalkylbenzimidazoles under basic conditions to yield fused systems like pyrrolo-, pyrido-, and azepino[1,2-a]benzimidazoles. nih.gov More recently, transition metal-catalyzed C-H activation and annulation has emerged as a powerful tool. For example, Rh(III)-catalyzed C-H bond annulation of 2-arylbenzimidazoles with alkynes can be used to construct benzo mdpi.commdpi.comimidazo[2,1-a]isoindole derivatives. researchgate.net Similarly, amine-catalyzed [3+3] annulations of β'-acetoxy allenoates with 1C,3N-bisnucleophiles (such as 2-aminobenzimidazoles) provide a route to novel 1,2-fused benzimidazole derivatives. nih.gov These advanced methodologies enable the construction of diverse and complex polycyclic aromatic systems from a benzimidazole precursor.

Metal Complexation Chemistry of this compound Ligands

The benzimidazole scaffold contains nitrogen atoms with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions to form stable metal complexes. mdpi.comnih.gov The resulting coordination compounds often exhibit unique chemical and physical properties distinct from the free ligand. This compound can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. mdpi.com

Transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) are commonly used to form complexes with benzimidazole-derived ligands. nih.govnih.gov The coordination typically occurs through the sp²-hybridized nitrogen atom of the imidazole (B134444) ring. mdpi.com The geometry of the resulting complex depends on the metal ion, its oxidation state, and the other ligands present. For example, complexes with different central metal ions (Cu(II), Co(II), Zn(II)) but the same benzimidazole-derived ligand can exhibit different binding propensities towards biomolecules like DNA. nih.gov The characterization of these metal complexes is typically performed using techniques such as FT-IR, UV-visible spectroscopy, and elemental analysis, which can confirm the coordination of the nitrogen atom to the metal center. nih.govresearchgate.net The study of such metal complexes is a vibrant area of inorganic and medicinal chemistry, as metallodrugs represent a promising class of therapeutic agents. nih.gov

Heterocyclic Ring Formation Utilizing this compound

The benzimidamide moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The presence of the electron-withdrawing 2,4,5-trichlorophenyl group is anticipated to influence the reactivity of the amidine functional group, impacting reaction conditions and product formation.

One of the primary applications of benzimidamides is in the construction of pyrimidine (B1678525) rings . Pyrimidines are of significant interest due to their presence in a wide array of biologically active compounds. The synthesis of pyrimidines often involves the condensation of an amidine with a 1,3-dielectrophilic species. For instance, the reaction of a benzamidine with α,β-unsaturated ketones can yield dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines. While specific studies on this compound are not prevalent, the general reaction of benzamidines with 2-benzylidenemalononitriles is known to produce 2-aryl-5-benzylpyrimidine-4,6-diamines under straightforward reaction conditions organic-chemistry.org. The electron-deficient nature of the 2,4,5-trichlorophenyl group in this compound would likely necessitate tailored catalytic systems or reaction conditions to facilitate this transformation.

Another important class of heterocycles accessible from amidine precursors are 1,2,4-oxadiazoles . These are typically synthesized through the cyclization of an O-acylamidoxime intermediate. A common route involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then acylated and cyclized. Alternatively, a one-pot reaction between a nitrile, hydroxylamine, and an acid derivative can be employed organic-chemistry.org. Given that this compound can be conceptually derived from 2,4,5-trichlorobenzonitrile, the latter could serve as a key starting material for the synthesis of 3-(2,4,5-trichlorophenyl)-5-substituted-1,2,4-oxadiazoles. The use of catalysts such as PTSA-ZnCl₂ has been shown to be effective in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles organic-chemistry.org.

The following table summarizes potential heterocyclic ring systems that could be synthesized from this compound or its nitrile precursor, based on established synthetic methodologies.

Heterocyclic RingGeneral PrecursorsPotential Reagents for Synthesis with this compound Moiety
PyrimidineBenzamidine, 1,3-Dicarbonyl compounds, α,β-Unsaturated ketonesChalcones, Malononitrile derivatives
1,2,4-OxadiazoleAmidoxime, Carboxylic acid/derivativesHydroxylamine, Various carboxylic acids or acid chlorides (from 2,4,5-trichlorobenzonitrile)
1,2,4-TriazineAmidrazone, 1,2-Dicarbonyl compoundsNot directly from benzimidamide, but related structures are known.

Modifications at the Aromatic Ring through Directed C-H Functionalization

The direct functionalization of C-H bonds is a powerful strategy for the late-stage modification of aromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The amide and amidine functional groups can act as directing groups, facilitating the selective activation of ortho C-H bonds.

Directed ortho-metalation (DoM) is a well-established method for the functionalization of aromatic rings bearing a directing metalation group (DMG) wikipedia.orgunblog.fr. Tertiary amides are known to be effective DMGs, coordinating to an organolithium reagent and directing deprotonation at the adjacent ortho position acs.org. The resulting aryllithium species can then be trapped with a variety of electrophiles. For a hypothetical N-substituted derivative of 2,4,5-trichlorobenzamide, the amide group would be expected to direct metalation to the C6 position. However, the presence of three electron-withdrawing chlorine atoms would significantly increase the acidity of the aromatic protons, potentially influencing the regioselectivity and stability of the organolithium intermediate. Studies on electron-poor arenes have shown that highly hindered amide bases like TMPMgCl•LiCl can effect efficient directed metalation even in the presence of sensitive functional groups harvard.edu.

Transition metal-catalyzed C-H functionalization offers a milder alternative to organolithium-based methods. Rhodium-catalyzed C-H activation , for instance, has been successfully applied to the olefination of electron-poor benzamides nih.govnih.gov. In these reactions, the amide group acts as an internal chelating ligand, directing the rhodium catalyst to the ortho C-H bond. The resulting metallacycle can then react with various coupling partners. For a 2,4,5-trichlorobenzamide substrate, this would again target the C6 position.

Another powerful technique is iridium-catalyzed C-H borylation , which allows for the introduction of a versatile boronate ester group onto an aromatic ring rsc.orgillinois.edu. This transformation is highly valuable as the resulting boronate esters can participate in a wide range of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. While this reaction is often governed by steric factors, the use of specific ligands can enable ortho-selective borylation directed by functional groups like amides researchgate.net. For a 2,4,5-trichlorobenzamide, this would provide a route to 6-borylated derivatives, opening up a vast chemical space for further functionalization. The electronic effects of the chlorine atoms would need to be considered, as they can influence the reactivity of the C-H bonds and the stability of the iridium catalyst. Research has shown that iridium-catalyzed borylation can be successfully applied to arenes containing halide functionalities nih.govamanote.com.

The following table outlines potential C-H functionalization strategies for the aromatic ring of 2,4,5-trichlorobenzamide derivatives, along with the expected position of functionalization.

C-H Functionalization MethodDirecting GroupCatalyst/ReagentExpected Position of Functionalization
Directed ortho-Metalation (DoM)Amiden-BuLi, s-BuLi, TMPMgCl•LiClC6
Rhodium-Catalyzed OlefinationAmide[RhCp*Cl₂]₂C6
Iridium-Catalyzed BorylationAmide (with specific ligands)[Ir(cod)OMe]₂ / ligandC6

Theoretical and Computational Investigations of 2,4,5 Trichlorobenzimidamide

Quantum Chemical Calculations of Electronic Structure of 2,4,5-Trichlorobenzimidamide

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. Electron density distribution analysis would reveal the regions of the molecule that are electron-rich or electron-deficient, providing insights into its chemical behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not derived from published research.)

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.250-6.80
LUMO Energy-0.050-1.36
HOMO-LUMO Gap0.2005.44

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), could be used to perform highly accurate calculations of the geometry and energy of this compound. Geometry optimization would determine the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. These calculations would be foundational for all other computational analyses.

The Electrostatic Potential Surface (EPS) maps the electrostatic potential onto the molecule's electron density surface. For this compound, the EPS would visualize the charge distribution, highlighting electron-rich regions (negative potential, typically around the nitrogen atoms) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, often near hydrogen atoms) that are prone to nucleophilic attack.

Fukui functions are used within DFT to predict which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis would provide a quantitative measure of the reactivity at different sites within the this compound structure.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. For this compound, NBO analysis would be used to study hyperconjugative interactions, such as the delocalization of electron density from a lone pair on a nitrogen atom into an adjacent antibonding orbital. These interactions contribute significantly to the molecule's stability.

Conformational Analysis and Tautomerism of this compound

The flexibility of the imidamide group allows for different spatial arrangements (conformations) and potential tautomeric forms.

Conformational analysis of this compound would involve calculating the energy changes associated with rotation around key single bonds, particularly the C-N bonds. This analysis would identify the lowest-energy (most stable) conformations and the energy barriers between them. Such studies could be performed for the molecule in the gas phase and could also be extended to simulate solvent effects to determine the preferred conformations in solution. The presence of the bulky chlorine atoms on the benzene (B151609) ring would be expected to influence the rotational barriers and the preferred orientation of the imidamide group relative to the ring.

Imidamide-Amidine Tautomeric Equilibria and Energy Landscapes

The imidamide functional group of this compound can exist in equilibrium with its amidine tautomer. Computational chemistry methods, particularly density functional theory (DFT), are commonly employed to study such tautomeric equilibria. These studies would typically involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structures of both the imidamide and amidine tautomers.

Energy Calculations: Determining the relative electronic energies and Gibbs free energies of the tautomers to predict which form is more stable under specific conditions (e.g., in the gas phase or in solution).

Transition State Search: Identifying the transition state structure connecting the two tautomers and calculating the activation energy for the tautomerization reaction. This provides insight into the kinetic stability of each tautomer.

The collection of these calculated energies for the tautomers and the transition state constitutes the potential energy landscape for the tautomerization process.

Impact of Solvent and Substituents on Tautomeric Preferences

The preference for one tautomer over another can be significantly influenced by the surrounding environment (solvent) and the presence of different substituent groups on the molecule.

Solvent Effects: Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. These models account for the dielectric properties of the solvent and its ability to stabilize charged or polar species. For instance, a polar solvent might preferentially stabilize the more polar tautomer.

Substituent Effects: The electron-donating or electron-withdrawing nature of substituents can alter the relative stability of the tautomers. For this compound, the three chlorine atoms are electron-withdrawing, which would be expected to influence the electron distribution and, consequently, the tautomeric equilibrium. A systematic computational study could involve replacing these chlorine atoms with other groups to understand their electronic influence on tautomeric preference.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with each other and with solvent molecules.

Hydrogen Bonding Networks Involving this compound

The imidamide group contains both hydrogen bond donors (N-H groups) and acceptors (N atoms), making it capable of forming extensive hydrogen bonding networks. MD simulations could be used to model a system containing multiple this compound molecules to observe the formation and dynamics of these networks in the solid state or in solution. Analysis of these simulations would reveal preferred hydrogen bonding motifs and their lifetimes.

π-Stacking and Halogen Bonding Interactions in Aggregates

In addition to hydrogen bonding, other non-covalent interactions play a crucial role in the aggregation of aromatic molecules.

π-Stacking: The aromatic ring of this compound can interact with other aromatic rings through π-stacking interactions. Computational methods can be used to calculate the geometry and energy of these interactions.

Halogen Bonding: The chlorine atoms on the benzene ring can act as halogen bond donors, interacting with electron-rich atoms (like nitrogen or oxygen) on neighboring molecules. Quantum chemical calculations can quantify the strength and directionality of these halogen bonds.

MD simulations can also provide insights into the dynamic interplay of these interactions in larger molecular aggregates.

Solvent Effects on the Dynamic Behavior of this compound

The dynamic behavior of a single this compound molecule, such as its conformational flexibility and rotational dynamics, can be studied using MD simulations in various solvents. The interactions between the solute and solvent molecules would be explicitly modeled, allowing for an understanding of how the solvent influences the molecule's motion and preferred conformations.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity with other molecules. Such studies would typically involve:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Finding Transition States: The transition state structures connecting reactants to products (or intermediates) are located.

This information allows for the determination of the most likely reaction mechanism.

Transition State Characterization for Key Transformations of this compound

The characterization of transition states is a cornerstone of understanding reaction mechanisms, providing a picture of the highest energy point along a reaction coordinate. For this compound, key transformations would likely include its synthesis, hydrolysis, and potential degradation pathways.

Detailed computational studies, typically employing Density Functional Theory (DFT) or more advanced ab initio methods, would be required to locate and characterize the transition state structures for these reactions. Such studies would involve mapping the potential energy surface to identify the saddle points corresponding to the transition states. The vibrational frequencies of these structures would then be calculated, with a single imaginary frequency confirming the structure as a true transition state.

Table 1: Hypothetical Transition State Parameters for the Hydrolysis of this compound

ParameterValue (Hypothetical)Method (Example)
Imaginary Frequency (cm⁻¹)-450B3LYP/6-311+G(d,p)
Activation Energy (kcal/mol)25.3CCSD(T)/aug-cc-pVTZ
Key Bond Distances (Å)C-N: 1.85, C-O: 1.92B3LYP/6-311+G(d,p)

This table is purely illustrative and does not represent actual experimental or calculated data.

Energetic Profiles and Kinetic Parameters of Synthetic and Degradation Pathways

A complete energetic profile provides a thermodynamic and kinetic understanding of a chemical process. For this compound, this would involve calculating the relative energies of reactants, intermediates, transition states, and products for both its formation and breakdown.

These calculations would allow for the determination of key kinetic parameters such as activation energies (Ea) and rate constants (k), which are crucial for predicting reaction rates under various conditions. Computational methods like Transition State Theory (TST) could be employed to estimate these parameters from the calculated energetic data.

Table 2: Illustrative Energetic and Kinetic Data for a Postulated Degradation Step of this compound

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Ea (kcal/mol)Rate Constant (s⁻¹)
Step 1: C-Cl Cleavage 15.212.835.71.2 x 10⁻⁵
Step 2: Ring Opening -5.4-8.122.13.5 x 10⁻²

This data is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Computational Design of Novel Catalysts for this compound Reactions

Computational chemistry is increasingly used in the rational design of catalysts to improve reaction efficiency, selectivity, and environmental footprint. For reactions involving this compound, such as its synthesis or targeted degradation, computational catalyst design could identify promising candidates.

This process would involve screening potential catalysts in silico, modeling the interaction of the catalyst with the substrate, and calculating the energetic profile of the catalyzed reaction to determine the reduction in the activation barrier. Both homogeneous and heterogeneous catalysts could be investigated, with descriptors such as binding energies, electronic properties, and steric factors being used to predict catalytic activity. While general principles of computational catalyst design are well-established, their specific application to this compound remains an unexplored area of research.

Advanced Spectroscopic and Structural Elucidation of 2,4,5 Trichlorobenzimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4,5-Trichlorobenzimidamide

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the compound's stereochemistry and dynamic behavior in solution.

The analysis of 1D NMR spectra provides the initial and most fundamental information regarding the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The 2,4,5-trichlorosubstituted aromatic ring contains two non-equivalent protons. The proton at position 3 (H-3) would appear as a singlet, flanked by two chlorine atoms. The proton at position 6 (H-6) would also appear as a singlet, positioned between a chlorine atom and the imidamide group. The protons of the imidamide functional group (-C(=NH)NH₂) would likely appear as broad signals whose chemical shifts are dependent on solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. This includes four quaternary carbons (C-1, C-2, C-4, C-5) and two methine carbons (C-3, C-6) in the aromatic ring, in addition to the carbon of the imidamide group (C-7). The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine atoms and the imidamide substituent.

¹⁵N NMR: The ¹⁵N NMR spectrum would be instrumental in characterizing the nitrogen environments. Two signals would be expected for the two nitrogen atoms of the imidamide group. Their chemical shifts would help to confirm the presence of this functional group and could provide evidence for any tautomeric forms present in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionNucleusPredicted Chemical Shift (ppm)Multiplicity
H-3¹H~7.8Singlet (s)
H-6¹H~7.6Singlet (s)
NH/NH₂¹HVariable (broad)Broad Singlet (br s)
C-1¹³C~134Quaternary
C-2¹³C~132Quaternary
C-3¹³C~131Methine (CH)
C-4¹³C~130Quaternary
C-5¹³C~128Quaternary
C-6¹³C~129Methine (CH)
C-7 (C=N)¹³C~165Quaternary

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, no cross-peaks would be expected between the aromatic protons H-3 and H-6, as they are too far apart to be coupled, confirming their isolated nature on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. emerypharma.com It would show a correlation cross-peak between the ¹H signal at ~7.8 ppm and its corresponding ¹³C signal (C-3), and another between the ¹H signal at ~7.6 ppm and its corresponding ¹³C signal (C-6), allowing for the unambiguous assignment of the protonated carbons. sdsu.edu

H-3 correlating to carbons C-1, C-2, C-4, and C-5.

H-6 correlating to carbons C-1, C-2, C-4, and C-5.

The NH protons correlating to the imidamide carbon (C-7) and the aromatic carbon C-1. These correlations would definitively link the imidamide group to the trichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could reveal a spatial correlation between the aromatic proton H-6 and the protons on the nearby imidamide group, providing information about the preferred conformation or geometry around the C-1 to C-7 bond. researchgate.netharvard.edu

Variable temperature (VT) NMR studies can provide valuable information on dynamic processes occurring within the molecule, such as conformational changes or tautomeric exchange. mit.eduscirp.orgnih.govnih.gov For this compound, two primary phenomena could be investigated:

Restricted Rotation: The bond between the aromatic ring (C-1) and the imidamide carbon (C-7) may exhibit restricted rotation. At lower temperatures, this could lead to the observation of distinct signals for different rotational isomers (rotamers).

Tautomeric Exchange: The imidamide functional group can exist in tautomeric forms. VT-NMR is an excellent technique to study the rate of exchange between these forms. mit.edu At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each tautomer might be resolved. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal, allowing for the calculation of the activation energy of the exchange process. nih.gov

Mass Spectrometry (MS) Techniques for this compound Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. lcms.czmdpi.comthermofisher.com For this compound (C₇H₅Cl₃N₂), HRMS would confirm its molecular formula. A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a cluster of peaks with a characteristic intensity ratio, providing definitive evidence for the number of chlorine atoms in the molecule.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [M]⁺ of this compound

IonExact Mass (Da)Relative Intensity (%)
[C₇H₅³⁵Cl₃N₂]⁺221.9542100.0
[C₇H₅³⁵Cl₂³⁷ClN₂]⁺223.951397.3
[C₇H₅³⁵Cl³⁷Cl₂N₂]⁺225.948331.6
[C₇H₅³⁷Cl₃N₂]⁺227.94543.4

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). wikipedia.orgyoutube.comnationalmaglab.orgyoutube.com This technique provides valuable structural information by revealing how the molecule breaks apart. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

Expected fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amides and amidines.

Loss of hydrogen chloride (HCl): Cleavage involving one of the chlorine substituents.

Formation of the trichlorobenzoyl cation: Cleavage of the C-C bond between the ring and the imidamide group, followed by rearrangement.

Formation of the trichlorophenyl cation: Loss of the entire imidamide side chain.

By analyzing the exact masses of these fragments using an HRMS instrument, their elemental compositions can be determined, allowing for the confident elucidation of the fragmentation pathways and further confirming the structure of the parent molecule. nih.gov

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Proposed Fragment StructureNeutral LossPredicted Exact Mass of Fragment (Da)
[C₇H₄Cl₃N]⁺NH₃206.9488
[C₇H₅Cl₂N₂]⁺HCl186.9881
[C₇H₂Cl₃]⁺CH₃N₂178.9324

Ion Mobility-Mass Spectrometry for Conformational Analysis of Gas-Phase Ions

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge. This method would provide valuable information about the conformational landscape of protonated or deprotonated this compound ions. By measuring the drift time of the ions through a gas-filled chamber, a collision cross-section (CCS) can be determined. The CCS is a measure of the ion's rotational average projected area and provides insight into its three-dimensional structure. Different conformers of the molecule, if they exist in the gas phase, would exhibit distinct drift times and therefore different CCS values, allowing for their separation and characterization. This technique would be instrumental in understanding the intrinsic flexibility of the this compound structure in the absence of solvent or crystal packing forces.

Vibrational Spectroscopy (IR and Raman) of this compound

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for functional group identification and for gaining insights into molecular structure and bonding.

Characteristic Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound would be expected to display a series of characteristic bands corresponding to the vibrations of its specific functional groups. A hypothetical assignment of these vibrational modes is presented in the table below. The precise wavenumbers would need to be determined experimentally and are often supported by computational chemistry calculations.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H (Amine) Stretching 3300-3500
C=N (Imine) Stretching 1640-1690
C-Cl (Aryl Chloride) Stretching 1000-1100
Aromatic C-C Stretching 1400-1600
Aromatic C-H Stretching 3000-3100
N-H Bending 1550-1650
Aromatic C-H Out-of-plane Bending 750-900

Spectroscopic Signatures of Intermolecular Interactions and Crystal Polymorphs

Changes in the vibrational spectra can indicate the presence of intermolecular interactions, such as hydrogen bonding. For this compound, the N-H stretching frequency would be particularly sensitive to hydrogen bonding. In the solid state, the formation of intermolecular hydrogen bonds would typically lead to a broadening and shifting of the N-H stretching band to lower wavenumbers compared to the gas phase or a dilute solution in a non-polar solvent.

Furthermore, if this compound can exist in different crystalline forms (polymorphs), IR and Raman spectroscopy would be valuable tools for their identification and characterization. Each polymorph would have a unique crystal lattice and potentially different intermolecular interactions, resulting in distinct vibrational spectra. These differences are often most pronounced in the low-frequency region of the Raman spectrum, which is sensitive to lattice vibrations (phonons).

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of information. It would provide the precise bond lengths, bond angles, and torsion angles of the molecule. The resulting crystal structure would reveal the absolute configuration of the molecule and how the individual molecules pack together in the crystal lattice. This includes the determination of the unit cell parameters, space group, and the positions of all atoms within the asymmetric unit.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained.

Parameter Hypothetical Value
Chemical Formula C₇H₅Cl₃N₂
Formula Weight 239.49
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.50
b (Å) 12.20
c (Å) 9.80
β (°) 105.5
Volume (ų) 978.0
Z 4
Density (calculated) (g/cm³) 1.625

Hydrogen Bonding Patterns and Crystal Engineering Principles in the Solid State

The crystal structure would elucidate the intricate network of intermolecular interactions that stabilize the solid-state assembly. Of particular interest would be the hydrogen bonding patterns involving the amine (N-H) and imine (C=N) groups of the benzimidamide moiety. The N-H groups can act as hydrogen bond donors, while the nitrogen atom of the imine can act as a hydrogen bond acceptor. The analysis of these hydrogen bonds, along with other non-covalent interactions such as halogen bonds (involving the chlorine atoms) and π-π stacking (between the aromatic rings), is crucial for understanding the principles of crystal engineering that govern the self-assembly of this molecule in the solid state. This knowledge is fundamental for controlling the crystal packing and, consequently, the material's physical properties.

Chemical Reactivity and Mechanistic Pathways of 2,4,5 Trichlorobenzimidamide

Nucleophilic and Electrophilic Reactivity of 2,4,5-Trichlorobenzimidamide

The two nitrogen atoms of the imidamide group possess lone pairs of electrons, rendering them nucleophilic. nih.gov However, their reactivity is not identical. The sp²-hybridized imino nitrogen is generally less basic and nucleophilic than the sp³-hybridized amino nitrogen. The lone pair of the amino nitrogen is more localized and available for donation to an electrophile.

In this compound, the nucleophilicity of both nitrogen atoms is expected to be attenuated due to the inductive electron-withdrawing effect of the trichlorinated phenyl ring. This effect reduces the electron density on the imidamide functional group, making the nitrogen lone pairs less available for nucleophilic attack. Reactions involving alkylation or acylation at the nitrogen centers would likely require stronger electrophiles or more forcing reaction conditions compared to non-chlorinated benzimidamides.

The carbon atom of the C=N double bond in the imidamide group is electrophilic. This electrophilicity arises from the polarization of the double bond, with the more electronegative nitrogen atom drawing electron density away from the carbon. Consequently, this carbon is susceptible to attack by nucleophiles.

The three electron-withdrawing chlorine substituents on the benzene (B151609) ring are expected to enhance the electrophilic character of the imidamide carbon. By pulling electron density from the imidamide moiety, they further polarize the C=N bond, making the carbon atom more electron-deficient and thus more reactive towards nucleophiles. Nucleophilic addition to the C=N bond is a plausible mechanistic pathway for reactions involving this compound.

Acid-Base Properties and Protonation Equilibria of this compound

The imidamide functional group can act as both a proton donor (acid) and a proton acceptor (base). The acid-base properties are crucial in determining the compound's behavior in different chemical environments and its potential for forming salts.

The presence of three electron-withdrawing chlorine atoms on the phenyl ring of this compound is expected to have a significant impact on its pKa values. These groups will increase the acidity of the N-H proton and decrease the basicity of the nitrogen atoms. Consequently, the pKa of the protonated form of this compound is anticipated to be lower than that of unsubstituted benzimidamide.

Table 1: Estimated pKa Values of Benzimidamide and Substituted Derivatives

Compound Substituent(s) Estimated pKa (protonated form) Reference
Benzimidamide None ~12 General Amidine pKa
Benzimidazole (B57391) - 5.4 mdpi.com

Note: The pKa value for this compound is an estimation based on the electronic effects of the chloro substituents.

In an acidic medium, the imidamide group of this compound can be protonated. There are two potential sites for protonation: the imino nitrogen and the amino nitrogen. Computational studies on similar structures, such as benzimidazolyl-chalcones, have identified the sp² nitrogen as the preferential site of protonation. scirp.org This is because protonation at the imino nitrogen allows for better charge delocalization through resonance.

Protonation of the imidamide group will have a profound effect on the molecule's reactivity. It will significantly decrease the nucleophilicity of the nitrogen atoms and enhance the electrophilicity of the imidamide carbon. The resulting positive charge on the molecule will also influence its interactions with other molecules, which is a key aspect of molecular recognition in biological and chemical systems. The specific site of protonation can dictate the geometry of intermolecular interactions, such as hydrogen bonding.

Cycloaddition Reactions Involving this compound

There is no specific information available in the search results regarding cycloaddition reactions involving this compound. Generally, cycloaddition reactions involve the concerted combination of two π-electron systems to form a ring. libretexts.org The feasibility of this compound participating in such reactions would depend on the specific dienophile or dipole it reacts with and the reaction conditions (thermal or photochemical). libretexts.orgyoutube.com For instance, 1,3-dipolar cycloadditions are a common method for forming five-membered heterocyclic rings. libretexts.org However, without experimental data, any discussion of specific cycloaddition pathways for this compound remains speculative.

Hydrolysis and Stability Studies of this compound under Various Conditions

While direct stability studies on this compound are not found, research on related compounds like 2-chlorobenzamide (B146235) provides insights. The hydrolysis of 2-chlorobenzamide is shown to be dependent on pH, with the compound being relatively stable at pH 6 and 8, but hydrolyzing more rapidly in acidic (pH 5), neutral (pH 7), and alkaline (pH 10) conditions. nih.gov Temperature also impacts the rate of hydrolysis. nih.gov It is plausible that this compound would exhibit similar pH- and temperature-dependent stability, with the additional chlorine atoms potentially influencing the rate of hydrolysis due to electronic effects.

Kinetic Studies of Degradation Pathways

Kinetic studies specifically for the degradation of this compound are not available. However, extensive kinetic data exists for the degradation of other chlorinated aromatic compounds like 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T). The degradation of 2,4,5-T has been shown to follow specific kinetic models, with half-life times varying based on the degradation method, such as photodegradation. nih.gov For example, the photodegradation of 2,4,5-T in the presence of MgFeTi layered double hydroxides resulted in a half-life of 99-182 minutes. nih.gov Microbial degradation of 2,4,5-T has also been studied, with nearly 95% of the compound being degraded over 38 months by certain microbial communities. frontiersin.org These studies indicate that the degradation of chlorinated aromatic compounds can be a slow process, and similar kinetic behavior could be anticipated for this compound, although the specific rates would need to be determined experimentally.

Identification of Degradation Products

Specific degradation products for this compound have not been documented. However, studies on the degradation of related compounds provide likely pathways. The photodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) involves the substitution of chlorine atoms with hydroxyl groups and hydroxylation of the benzene ring. nih.gov A known degradation pathway for 2,4,5-T involves its conversion to 2,4,5-Trichlorophenol (B144370), which is then further degraded to 2,5-Dichlorohydroquinone, 5-Chloro-1,2,4-trihydroxybenzene, and eventually to intermediates of central metabolism like maleylacetate (B1240894) and 3-oxoadipate. ethz.ch Similarly, the degradation of 2,4,5-trichlorophenol (2,4,5-TCP) can yield products such as dimethyldecene, dichloronaphthalenol, and octyl acetate (B1210297) under specific conditions like pulse electric discharge. nih.gov It is conceivable that the degradation of this compound would proceed through hydrolysis of the imidamide group to the corresponding benzoic acid, followed by or concurrent with dechlorination and hydroxylation of the aromatic ring.

Complexation Chemistry with Metal Ions and Organic Guests

No studies specifically detailing the complexation chemistry of this compound were found. The potential for this molecule to act as a ligand is present in the benzimidamide functional group, which contains nitrogen atoms with lone pairs of electrons available for coordination with metal ions.

Coordination Modes of this compound as a Ligand

The coordination behavior of this compound as a ligand has not been experimentally determined. However, the chemistry of related benzimidazole and imidazole-based ligands offers a model for its potential coordination modes. Benzimidazole derivatives are known to form stable complexes with a variety of transition metals, acting as versatile ligands. nih.gov The coordination can occur through the nitrogen atoms of the imidazole (B134444) ring. nih.gov For example, 4,5-dicarboxyimidazole exhibits a range of coordination modes from monodentate to µ5, leading to diverse structural architectures from mononuclear complexes to three-dimensional frameworks. nih.gov Given the structure of the imidamide group, this compound could potentially act as a monodentate or a bridging ligand, coordinating to metal centers through its nitrogen atoms. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.

Supramolecular Assembly Driven by this compound and its Derivatives

There is no available research on supramolecular assemblies specifically driven by this compound. Supramolecular assembly relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to create large, ordered structures. The presence of nitrogen and hydrogen atoms in the imidamide group of this compound suggests a potential for forming hydrogen-bonded networks. Furthermore, the trichlorinated benzene ring could participate in halogen bonding and π-π stacking interactions, which are crucial in directing the self-assembly of molecules in the solid state. researchgate.net The formation of complex three-dimensional structures through self-assembly has been observed in various organic and metal-organic systems. nih.gov However, without experimental evidence, the specific supramolecular structures that might be formed by this compound or its derivatives remain a subject for future investigation.

Applications of 2,4,5 Trichlorobenzimidamide in Advanced Chemical Systems Excluding Clinical/safety

Role as a Synthetic Intermediate and Reagent in Organic Synthesis

As a functionalized aromatic compound, 2,4,5-Trichlorobenzimidamide possesses reactive sites—the imidamide group and the chlorinated phenyl ring—that could theoretically allow it to serve as a building block in organic synthesis. However, specific applications in this role are not widely documented.

Precursor for Novel Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, found in a vast number of pharmaceuticals, natural products, and functional materials. novapublishers.comnih.gov Compounds like quinazolines, imidazoles, and triazoles are key targets in synthetic chemistry due to their diverse biological activities. nih.govresearchgate.netsciepub.comsciforum.netnih.gov The synthesis of these structures often involves the cyclocondensation of precursors containing amine and nitrile or amidine functionalities.

Despite the theoretical potential for the imidamide group in this compound to participate in cyclization reactions to form heterocycles such as quinazolines or other fused pyrimidine (B1678525) systems, a thorough review of the literature yields no specific examples of its use for this purpose. nih.govresearchgate.netnih.govresearchgate.net General synthetic routes for these heterocycles typically start from more common precursors like 2-aminobenzamides or anthranilic acid. researchgate.netresearchgate.net

Catalytic Applications in Specific Organic Transformations (e.g., C-C bond formation, C-N bond formation)

The development of catalysts for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis. Often, these catalysts are transition metal complexes stabilized by organic ligands. The nitrogen atoms in a molecule like this compound could theoretically coordinate with a metal center, suggesting its potential use as a ligand in catalysis. The catalytic activity of such complexes is highly dependent on the steric and electronic properties of the ligands. mdpi.com

However, there is no available scientific literature describing the synthesis of metal complexes with this compound as a ligand, nor are there reports of its application in catalytic C-C or C-N bond-forming reactions. Research in this area tends to focus on well-established ligand families, such as those based on phenanthroline, phosphines, or other nitrogen heterocycles. mdpi.commdpi.com

Materials Science Applications of this compound Derivatives

Derivatives of functional molecules can be incorporated into larger systems to create advanced materials with specific properties. The trichlorinated phenyl ring and the reactive imidamide group offer potential sites for derivatization and integration into material backbones.

Integration into Polymer Architectures for Specific Functions

Functional polymers can be designed for a wide range of applications, including targeted drug delivery and antimicrobial surfaces. mdpi.comresearchgate.net This is often achieved by incorporating specific chemical moieties into the polymer structure. For instance, molecularly imprinted polymers have been created to selectively bind 2,4,5-trichlorophenoxyacetic acid, a compound related to the 2,4,5-trichlorophenyl moiety. nih.gov

Nevertheless, a search of the materials science literature does not reveal any instances of this compound or its direct derivatives being integrated into polymer architectures for specific functions.

Potential in Ligand Design for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. escholarship.org The choice of ligand is critical as it dictates the topology, porosity, and functional properties of the resulting framework. researchgate.net Nitrogen-containing ligands, particularly those with imidazole (B134444), triazole, or pyridine (B92270) groups, are commonly used in the synthesis of MOFs. rsc.orgnih.govrsc.org

While this compound contains nitrogen atoms capable of coordinating to metal centers, there is no published research demonstrating its use as a ligand in the synthesis of MOFs or COFs. The field predominantly utilizes polycarboxylate and azole-based linkers to build these porous structures. researchgate.netnih.gov

Applications in Dye and Pigment Chemistry (e.g., chromophores, fluorophores)

The synthesis of dyes and pigments often involves the chemical modification of aromatic compounds to create extended conjugated systems that absorb light in the visible spectrum. Azo dyes, for example, are a large class of colorants synthesized via diazotization and coupling reactions. unb.camdpi.com The starting materials are typically aromatic amines and coupling components. uctm.eduresearchgate.netmjbas.com

A review of the literature on dye chemistry does not indicate that this compound has been used as a precursor or intermediate in the synthesis of dyes, chromophores, or fluorophores.

Use in Sensor Technologies

There is no available research on the application of this compound in the development of chemical sensors for environmental monitoring. The unique electronic and structural properties that would make this compound suitable for detecting specific chemical species have not been documented.

Analytical Chemistry Applications

Use as a Derivatizing Agent for Specific Analyte Detection

No studies have been published that describe the use of this compound as a derivatizing agent in chromatographic analysis or other analytical techniques. Such applications would typically involve the reaction of the benzimidamide with a target analyte to enhance its detectability.

Chemo-sensing Properties of this compound Analogs

While the chemo-sensing properties of various organic molecules are an active area of research, there is no specific information available on the chemo-sensing capabilities of this compound or its close analogs for the detection of inorganic or organic species.

Environmental Chemical Contexts (Focus on Chemical Behavior, Not Toxicity)

Chemical Degradation Studies in Environmental Matrices

Detailed studies on the photodegradation or biodegradation mechanisms of this compound in different environmental matrices such as soil or water are not present in the scientific literature.

Adsorption and Sorption Behavior in Environmental Systems

Similarly, there is a lack of data and research concerning the adsorption and sorption characteristics of this compound in environmental systems. This information would be crucial for understanding its environmental fate and transport.

Future Research Directions and Challenges for 2,4,5 Trichlorobenzimidamide

Exploration of Novel and Highly Efficient Synthetic Pathways for Scalable Production

A primary challenge in the study and application of 2,4,5-Trichlorobenzimidamide is the development of efficient and scalable synthetic routes. The presence of multiple chlorine substituents on the benzene (B151609) ring necessitates precise control over the regioselectivity of the synthesis to avoid the formation of undesired isomers. Current synthetic methods for polychlorinated aromatic compounds can be multi-step, suffer from low yields, and often utilize harsh reaction conditions, making them unsuitable for large-scale production. nih.gov

Future research should focus on the design of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of catalytic systems, such as transition metal catalysts, that can facilitate the direct and regioselective introduction of the imidamide functionality onto a pre-existing 1,2,4,5-tetrachlorobenzene (B31791) precursor. nih.gov Furthermore, flow chemistry presents a promising avenue for optimizing reaction conditions, improving safety, and enabling continuous production, which is crucial for industrial scalability.

Key Research Objectives:

Development of one-pot synthesis methodologies.

Investigation of novel catalysts for improved regioselectivity. nih.gov

Adaptation of synthetic routes to continuous flow processes.

Minimization of hazardous waste and byproducts.

Advanced Computational Modeling for Predictive Reactivity, Selectivity, and Material Properties

Computational chemistry offers a powerful tool for accelerating the discovery and development of new applications for this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This predictive capability can guide the rational design of experiments, saving time and resources.

Advanced computational models can be used to simulate the behavior of this compound in various chemical environments, predicting its interaction with other molecules, catalysts, and biological targets. nih.gov For instance, molecular docking studies could elucidate potential binding modes with enzymes or receptors, suggesting its utility in medicinal chemistry. Furthermore, computational screening can help identify suitable solvents and reaction conditions for optimizing synthetic yields and selectivity.

Areas for Computational Investigation:

Prediction of reaction mechanisms and transition states.

Calculation of spectroscopic signatures (NMR, IR, UV-Vis) for characterization.

Modeling of intermolecular interactions for crystal engineering and materials science.

In silico screening for potential biological activities. nih.gov

Development of Highly Specific Analytical Probes and Detection Methods Based on this compound

The development of sensitive and selective analytical methods is paramount for detecting and quantifying this compound in various matrices, including environmental and biological samples. The polychlorinated nature of the compound suggests that techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be suitable for its detection. nih.govepa.gov However, the challenge lies in achieving high specificity in complex mixtures where other chlorinated aromatic compounds may be present. oup.com

Future research could focus on the development of highly specific analytical probes that can selectively bind to this compound. This could involve the design of molecularly imprinted polymers (MIPs) or the development of specific antibodies. Additionally, the unique electronic and structural features of the molecule could be exploited for the design of novel fluorescent or colorimetric sensors.

Future Analytical Development Goals:

Establishment of validated GC-MS and LC-MS/MS methods. oaepublish.com

Design and synthesis of molecularly imprinted polymers for selective extraction.

Development of antibody-based immunoassays.

Exploration of novel spectroscopic and electrochemical detection techniques.

Unexplored Applications in Emerging Fields of Chemistry (e.g., dynamic covalent chemistry, self-assembly)

The bifunctional nature of this compound, possessing both hydrogen bond donors and acceptors as well as a halogenated aromatic surface, makes it an intriguing building block for supramolecular chemistry and materials science.

In the realm of dynamic covalent chemistry (DCC) , the reversible formation of bonds involving the imidamide group could be harnessed to create adaptive materials and complex molecular architectures. nih.govchemrxiv.org The reactivity of the imidamide moiety could be exploited in exchange reactions to form dynamic libraries of compounds, which could be screened for specific functions. ed.ac.uk

The presence of chlorine atoms on the benzene ring opens up possibilities for its use in self-assembly driven by halogen bonding. mdpi.com Halogen bonds are highly directional non-covalent interactions that can be used to control the formation of well-defined supramolecular structures in the solid state and in solution. rsc.orgrsc.org The interplay between hydrogen bonding from the imidamide group and halogen bonding from the chlorinated ring could lead to the formation of novel liquid crystals, gels, or porous materials. arxiv.orgresearchgate.net

Potential Applications in Emerging Fields:

FieldPotential Application of this compound
Dynamic Covalent Chemistry - Reversible polymers and gels- Self-healing materials- Components of molecular machines
Self-Assembly - Crystal engineering of functional solids- Formation of liquid crystals- Design of porous organic frameworks
Materials Science - Flame retardant materials- Components of organic electronic devices

Addressing Stereochemical and Regioselective Control in Complex Transformations Involving this compound

For this compound to be utilized as a building block in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals, precise control over stereochemistry and regioselectivity is essential. Reactions involving the imidamide group or the aromatic ring must proceed with high selectivity to avoid the formation of complex product mixtures that are difficult to separate and characterize.

Future research should focus on the development of stereoselective and regioselective transformations of this compound. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions at the imidamide nitrogen or adjacent carbon atoms. iupac.org Similarly, directing groups could be employed to control the regioselectivity of further substitutions on the aromatic ring. Understanding the directing effects of the existing chlorine and imidamide substituents is crucial for predictable synthetic outcomes.

Challenges and Research Directions:

Development of asymmetric catalytic systems for reactions of the imidamide group.

Investigation of the directing group effects of the imidamide and chlorine substituents.

Exploration of protecting group strategies to achieve regioselective functionalization.

Synthesis of chiral derivatives of this compound for applications in asymmetric synthesis.

Q & A

Q. Q1. What are the recommended synthetic pathways for 2,4,5-Trichlorobenzimidamide, and how can purity be optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with benzimidazole derivatives, introducing chlorine substituents at positions 2, 4, and 5 via electrophilic substitution under controlled halogenation conditions (e.g., Cl2/FeCl3). Use protecting groups to avoid over-halogenation .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity with <sup>1</sup>H/<sup>13</sup>C NMR .

Q. Q2. How should researchers validate the structural identity of this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • NMR : Assign aromatic proton signals (δ 7.2–8.1 ppm) and confirm chlorine substitution patterns via coupling constants and splitting .
    • Mass spectrometry : Use high-resolution LC-MS (ESI+) to detect [M+H]<sup>+</sup> ions and isotope patterns matching Cl3 substitution .
  • Elemental analysis : Confirm %C, %H, %N, and %Cl deviations <0.3% from theoretical values .

Q. Q3. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and chemical goggles. Use fume hoods for synthesis and handling .
  • Storage : Store in amber glass vials at –20°C under inert gas (N2/Ar) to prevent degradation. Monitor for discoloration or precipitate formation over time .
  • Waste disposal : Neutralize with 10% NaOH, segregate halogenated waste, and contract licensed hazardous waste services .

Advanced Research Questions

Q. Q4. How does this compound interact with bacterial enzymes, and what experimental models validate its mechanism?

Methodological Answer:

  • Target identification : Hypothesize enzyme inhibition (e.g., acps-pptase) based on structural analogs (e.g., trifluoromethyl benzamides in ).
  • In vitro assays :
    • Use E. coli lysate to measure ATP/NADH depletion rates via spectrophotometry.
    • Perform competitive inhibition studies with substrate analogs (IC50 determination) .
  • Molecular docking : Simulate binding affinity to enzyme active sites using AutoDock Vina; cross-validate with mutagenesis studies .

Q. Q5. How can researchers resolve contradictions in reported bioactivity data for halogenated benzimidamides?

Methodological Answer:

  • Data harmonization :
    • Compare assay conditions (pH, temperature, solvent) across studies. For example, aqueous solubility variations may explain discrepancies in MIC values .
    • Replicate key studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Meta-analysis : Use QSAR models to correlate substituent positions (e.g., Cl at 2,4,5 vs. 3,4,5) with activity trends .

Q. Q6. What strategies optimize the stability of this compound in biological assays?

Methodological Answer:

  • Buffering systems : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce non-specific binding and hydrolysis .
  • Light sensitivity : Shield solutions from UV/visible light using amber glassware or light-blocking films .
  • Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products (e.g., dechlorinated derivatives) .

Experimental Design & Data Interpretation

Q. Q7. How should researchers design dose-response studies for this compound in cytotoxicity assays?

Methodological Answer:

  • Dose range : Start with 0.1–100 µM, based on IC50 values of structurally related compounds (e.g., 2,4,5-TP in ).
  • Controls : Include vehicle (DMSO ≤0.1%), positive (e.g., doxorubicin), and negative (untreated cells) controls.
  • Endpoint selection : Use dual endpoints (MTT assay for viability, LDH release for membrane integrity) to distinguish cytostatic vs. cytotoxic effects .

Q. Q8. What analytical methods differentiate this compound from its degradation products?

Methodological Answer:

  • Chromatographic separation : Use UPLC with a phenyl-hexyl column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile.
  • Degradation markers : Monitor for m/z shifts corresponding to dechlorination (–Cl, +H) or oxidation (+16 Da) .

Ethical & Regulatory Considerations

Q. Q9. What regulatory frameworks apply to non-clinical studies of this compound?

Methodological Answer:

  • OECD guidelines : Follow Test No. 423 (acute oral toxicity) and 471 (bacterial reverse mutation) for preliminary safety profiling .
  • EPA compliance : If studying environmental impact, adhere to herbicide analog protocols (e.g., 2,4,5-T in ) for ecotoxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.